Dantamacrin
Overview
Description
Dantamacrin is a compound of interest in scientific research due to its potential chemical and biological properties. While specific details on Dantamacrin are scarce, the methodologies used in the synthesis and analysis of similar compounds provide valuable insights into its possible characteristics.
Synthesis Analysis
The synthesis of complex molecules like Dantamacrin often involves multicomponent reactions (MCRs) and isocyanide-based MCRs, which are efficient for constructing a variety of small heterocycles, including lactam analogues (Pharande, 2020). Additionally, one-pot, four-component reactions (4CR) have been developed for the synthesis of γ-lactams, demonstrating the versatility of these approaches in creating complex structures (Wei, Jingqian, & Shaw, 2007).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the properties of compounds like Dantamacrin. Techniques such as X-ray crystallography have been employed to reveal the conformational details of structurally complex lactams, which are essential for the design and synthesis of new molecules (Tan, Darlene Q., et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical properties of compounds similar to Dantamacrin can be influenced by their functional groups and molecular structure. For example, the general synthesis of dantrolene analogues and their functions indicate how variations in molecular structure can impact chemical reactivity and biological activity (Hosoya, T., et al., 2003).
Scientific Research Applications
1. Neuroprotection and Calcium Regulation
Dantrolene, a key component related to Dantamacrin, has been studied for its neuroprotective properties. It is known to inhibit calcium release from intracellular stores, which is crucial in preventing glutamate-induced neurotoxicity and neuronal damage, particularly in conditions like cerebral ischemia and Alzheimer's disease. This action of dantrolene suggests its potential as a therapeutic agent in various neurodegenerative diseases due to its ability to modulate intracellular calcium levels (Shi, Wang, & Wei, 2020), (Frandsen & Schousboe, 1991), (Nakayama et al., 2002).
2. Understanding Histamine Receptor Pharmacology
Histamine pharmacology, closely related to the mechanisms of action of drugs like Dantamacrin, has undergone significant development over the years. Histamine receptors, which include four types of GPCRs (H1-H4), play a crucial role in diverse physiological processes. The understanding of these receptors has led to the development of various therapeutics for allergies, gastrointestinal disorders, and even narcolepsy, highlighting the broad impact of histamine receptor research on drug development (Tiligada & Ennis, 2018).
3. Potential in Cancer Treatment and Diagnosis
Emerging research has explored the role of DANCR, a long non-coding RNA, in cancer progression and diagnosis. DANCR, found to be up-regulated in tumor tissues and plasma in hepatocellular carcinoma, could be used as a diagnostic biomarker. Moreover, targeting DANCR has shown to inhibit cancer cell proliferation and metastasis, suggesting its potential as a therapeutic target in cancer treatment (Ma et al., 2016), (Wang et al., 2021).
4. Application in Metabolomics and Biomarker Research
Dantamacrin and related compounds have been involved in metabolomics research, offering insights into the metabolic pathways affected by certain treatments. For example, studies on Danggui Buxue Tang, a traditional Chinese medicine, have utilized metabolomic analysis to reveal potential effective ingredients and pathways, demonstrating the utility of metabolomic approaches in understanding the mechanisms of action of complex herbal formulations (Wang et al., 2020).
5. Insights into Drug Mechanisms and Receptor Interactions
The pharmacological study of histamine receptors, particularly the H3 receptor, has been vital in understanding the mechanisms of drugs like Dantamacrin. Molecular modeling and ligand docking studies have contributed to identifying new therapeutic agents by revealing the interaction patterns and potential targets within the histamine receptor family, paving the way for novel drug discovery (Schlegel et al., 2007).
Safety And Hazards
properties
IUPAC Name |
disodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;heptahydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H10N4O5.2Na.7H2O/c2*19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;;;;/h2*1-7H,8H2,(H,16,19,20);;;7*1H2/q;;2*+1;;;;;;;/p-2/b2*15-7+;;;;;;;;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTWQNYPDAUSXBC-CDJGKPBYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1N(C(=O)N=C1[O-])/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].C1N(C(=O)N=C1[O-])/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-].O.O.O.O.O.O.O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N8Na2O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals (in aqueous DMF). (NTP, 1992) | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Product Name |
Dantamacrin | |
CAS RN |
7261-97-4, 24868-20-0 | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Dantrolene sodium [USAN:USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024868200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dantrolene Sodium Hemiheptahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DANTROLENE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/287M0347EV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
534 to 536 °F (NTP, 1992) | |
Record name | DANTROLEN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20088 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.